Cas no 2012521-59-2 (Cyclopentene, 4-(bromomethyl)-4-cyclobutyl-)
Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentene, 4-(bromomethyl)-4-cyclobutyl-
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- Inchi: 1S/C10H15Br/c11-8-10(6-1-2-7-10)9-4-3-5-9/h1-2,9H,3-8H2
- InChI Key: UXTUBIJKSITJGB-UHFFFAOYSA-N
- SMILES: C1CC(CBr)(C2CCC2)CC=1
Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-678272-0.05g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 0.05g |
$1560.0 | 2023-03-11 | ||
| Enamine | EN300-678272-0.1g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 0.1g |
$1635.0 | 2023-03-11 | ||
| Enamine | EN300-678272-0.25g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 0.25g |
$1708.0 | 2023-03-11 | ||
| Enamine | EN300-678272-0.5g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 0.5g |
$1783.0 | 2023-03-11 | ||
| Enamine | EN300-678272-1.0g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-678272-2.5g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 2.5g |
$3641.0 | 2023-03-11 | ||
| Enamine | EN300-678272-5.0g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 5.0g |
$5387.0 | 2023-03-11 | ||
| Enamine | EN300-678272-10.0g |
4-(bromomethyl)-4-cyclobutylcyclopent-1-ene |
2012521-59-2 | 10.0g |
$7988.0 | 2023-03-11 |
Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Cyclopentene, 4-(bromomethyl)-4-cyclobutyl-
Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- (CAS No. 2012521-59-2): A Versatile Building Block in Modern Chemical Synthesis
The compound Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- (CAS No. 2012521-59-2) represents a fascinating molecular entity that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various complex molecules, including those with potential therapeutic applications. The presence of both cyclopentene and cyclobutyl moieties in its structure imparts distinct reactivity and functionalization possibilities, making it a cornerstone in synthetic chemistry.
At the heart of its utility lies the 4-(bromomethyl) group, which acts as a versatile handle for further chemical transformations. This bromomethyl functionality allows for nucleophilic substitution reactions, enabling the introduction of diverse substituents such as amines, alcohols, and thiols. Such modifications are pivotal in drug discovery, where the precise tuning of molecular properties can significantly impact biological activity. The compound's ability to undergo regioselective reactions makes it an indispensable tool for chemists aiming to construct intricate molecular architectures.
Recent advancements in synthetic methodologies have highlighted the importance of Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- in the development of novel pharmaceuticals. For instance, studies have demonstrated its role in the synthesis of bioactive heterocycles that exhibit promising antimicrobial and anti-inflammatory properties. The cyclopentene ring, known for its stability and flexibility, provides a scaffold that can be easily modified to enhance binding affinity to biological targets. Moreover, the cyclobutyl moiety contributes to steric constraints, which can be exploited to optimize pharmacokinetic profiles.
The compound's reactivity also extends to cross-coupling reactions, which are fundamental in modern drug synthesis. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce aryl or vinyl groups at specific positions within the molecule. These transformations are particularly valuable in constructing complex drug candidates that mimic natural products or designed molecules with enhanced efficacy. The ability to perform such reactions efficiently underscores the versatility of Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- as a synthetic intermediate.
In addition to its pharmaceutical applications, this compound has found utility in materials science and polymer chemistry. The unique combination of functional groups allows for the creation of polymers with tailored properties, such as biodegradability or enhanced mechanical strength. Researchers have explored its incorporation into copolymers that exhibit improved thermal stability or optical characteristics, opening new avenues for advanced material design.
The synthesis of Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- itself is an intriguing challenge that has been addressed through various approaches. Traditional methods involve the bromination of cyclopentenone derivatives followed by ring-closure reactions. However, recent studies have focused on more efficient and sustainable synthetic routes, leveraging catalytic systems that minimize waste and maximize yield. These innovations align with the growing emphasis on green chemistry principles in industrial applications.
The compound's behavior under different reaction conditions has also been extensively studied. Kinetic analyses have revealed insights into its reactivity patterns, which are crucial for designing multi-step syntheses without unwanted side products. Computational studies have further complemented experimental findings by predicting reaction outcomes with high accuracy. Such interdisciplinary approaches are essential for optimizing synthetic protocols and expanding the compound's utility.
Future research directions may explore novel derivatives of Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- that exhibit enhanced biological activity or improved synthetic accessibility. For instance, modifications aimed at increasing lipophilicity or metabolic stability could make it an even more attractive intermediate for drug development. Additionally, exploring its role in catalytic systems could lead to innovative methodologies that streamline complex syntheses.
In conclusion, Cyclopentene, 4-(bromomethyl)-4-cyclobutyl- (CAS No. 2012521-59-2) stands as a testament to the power of heterocyclic chemistry in addressing contemporary challenges in medicine and materials science. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry, with potential applications spanning multiple disciplines. As research continues to uncover new ways to harness its capabilities, this compound is poised to remain a key player in the development of next-generation therapeutics and advanced materials.
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